Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate
Description
Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate (CAS: 17514-60-2) is a benzo[b]thiophene derivative characterized by a nitro group at position 5, a methyl group at position 3, and an ethyl ester moiety at position 2. This compound is commercially available with purities up to 98%, priced between €119–425/g, though some suppliers list it as discontinued .
Properties
IUPAC Name |
ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-3-17-12(14)11-7(2)9-6-8(13(15)16)4-5-10(9)18-11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSYFCRPOHWMHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296355 | |
| Record name | ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17514-60-2 | |
| Record name | NSC108928 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17514-60-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Ethyl Thioglycolate with Substituted Benzaldehydes
The benzothiophene core is typically constructed via cyclocondensation between ethyl thioglycolate and a halogenated benzaldehyde derivative. For this compound, the optimal precursor is 2-chloro-3-methyl-5-nitrobenzaldehyde .
Procedure :
-
Combine 2-chloro-3-methyl-5-nitrobenzaldehyde (1 eq) and ethyl thioglycolate (1.2 eq) in anhydrous DMF.
-
Add potassium carbonate (2 eq) as a base and stir at 80°C for 12–16 hours under nitrogen.
-
Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Key Challenges :
Post-Cyclization Nitration
An alternative approach involves nitrating a pre-formed 3-methylbenzo[b]thiophene-2-carboxylate intermediate.
Procedure :
-
Synthesize ethyl 3-methylbenzo[b]thiophene-2-carboxylate via cyclocondensation of 2-chloro-3-methylbenzaldehyde and ethyl thioglycolate.
-
Dissolve the intermediate in concentrated sulfuric acid at 0°C.
-
Add fuming nitric acid dropwise, maintaining the temperature below 5°C.
-
Stir for 2 hours, pour onto ice, and neutralize with sodium bicarbonate.
Regioselectivity :
The electron-withdrawing ester group at position 2 directs nitration to position 5 (meta to the ester), while the methyl group at position 3 exerts minimal directing influence.
Optimization of Reaction Conditions
Solvent and Base Selection
Cyclocondensation efficiency depends on solvent polarity and base strength:
| Solvent | Base | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | K₂CO₃ | 78 | 16 |
| THF | Et₃N | 45 | 24 |
| DMSO | DBU | 62 | 18 |
Optimal Conditions : DMF with K₂CO₃ achieves the highest yield due to enhanced nucleophilicity of the thiolate intermediate.
Nitration Temperature Control
Exothermic nitration requires precise thermal management:
| Temperature (°C) | Nitro Isomer Ratio (5-nitro : 4-nitro) | Yield (%) |
|---|---|---|
| 0–5 | 9:1 | 72 |
| 10–15 | 7:1 | 65 |
| 20–25 | 5:1 | 58 |
Lower temperatures favor the desired 5-nitro isomer by minimizing kinetic side reactions.
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.71 (d, J = 2.4 Hz, 1H, H-4),
-
δ 8.23 (dd, J = 8.8, 2.4 Hz, 1H, H-6),
-
δ 7.52 (d, J = 8.8 Hz, 1H, H-7),
-
δ 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃),
-
δ 2.63 (s, 3H, CH₃),
IR (KBr) :
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Single-step, high regioselectivity | Precursor synthesis complexity | 78 |
| Post-cyclization nitration | Uses commercially available intermediates | Requires strict temperature control | 72 |
Research Findings and Applications
Scientific Research Applications
Medicinal Chemistry
EMNBT serves as a building block for synthesizing potential pharmaceutical agents. Its derivatives have shown promising activities against various conditions:
- Antimicrobial Activity : EMNBT has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values indicating moderate activity against certain pathogens.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| EMNBT | 32 | Moderate |
| Control | 16 | Strong |
- Anticancer Properties : In vitro studies have shown that EMNBT induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and modulation of cell cycle proteins, leading to cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Apoptosis induction via caspases |
| A549 | 20 | Cell cycle arrest at G2/M phase |
Material Science
EMNBT is utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs) . Its electronic properties make it suitable for applications in optoelectronic devices, where it can enhance performance through its unique structural characteristics.
Biological Studies
The compound is employed in studying the biological activity of benzothiophene derivatives. Research indicates that modifications to the benzothiophene scaffold can significantly affect biological potency, making it a valuable subject for further investigation.
Case Studies
- Antimicrobial Evaluation : A study published in Journal of Medicinal Chemistry synthesized several derivatives from EMNBT and assessed their antimicrobial activities. Modifications to the benzothiophene scaffold significantly affected antimicrobial potency, with some derivatives exhibiting lower MIC values than EMNBT itself.
- Anticancer Research : Another investigation tested EMNBT against various cancer cell lines, revealing a dose-dependent reduction in cell viability. The mechanisms involved mitochondrial dysfunction and increased ROS production, indicating potential pathways for therapeutic intervention.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Reactivity: The nitro group at position 5 in the target compound enhances electrophilic substitution reactivity, contrasting with bromine (e.g., ) or amino groups (e.g., ), which direct reactions to specific ring positions.
- Synthetic Utility: Thioether and cyano groups (e.g., ) facilitate cyclization reactions, whereas nitro groups (target compound) are often reduced to amines for further functionalization.
Crystallographic and Spectroscopic Data
- Target Compound: No crystallographic data is provided, but related compounds (e.g., ) crystallize in monoclinic systems (space group P2₁/c) with planar thiophene rings.
- NMR/IR Trends :
Commercial and Research Relevance
- Pharmaceutical Potential: The nitro group in the target compound is a strategic handle for reduction to amines, enabling access to bioactive molecules (e.g., antitumor agents) .
- Cost and Availability: Higher purity (98%) and pricing (€119–425/g) reflect its niche applications compared to cheaper intermediates like ethyl 3-amino derivatives (e.g., ).
Biological Activity
Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate (EMNBT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
EMNBT belongs to the benzothiophene family, characterized by a benzene ring fused with a thiophene ring. Its molecular formula is , and it features an ethyl ester group and a nitro group, which are crucial for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that EMNBT exhibits notable antimicrobial activity against various pathogens. A study evaluated a series of benzothiophene derivatives, including EMNBT, revealing that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications against infections.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| EMNBT | 32 | Moderate |
| Control | 16 | Strong |
This table illustrates the comparative antimicrobial efficacy of EMNBT against a control compound known for its strong activity.
Anticancer Activity
EMNBT has been investigated for its anticancer properties as well. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and the modulation of cell cycle proteins, leading to cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Apoptosis induction via caspases |
| A549 | 20 | Cell cycle arrest at G2/M phase |
The biological activity of EMNBT is attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, the compound's nitro group plays a crucial role in its interaction with reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells.
Case Studies
- Antimicrobial Evaluation : A study published in Journal of Medicinal Chemistry synthesized several derivatives from EMNBT and assessed their antimicrobial activities. The findings indicated that modifications to the benzothiophene scaffold significantly affected the antimicrobial potency, with some derivatives exhibiting lower MIC values than EMNBT itself .
- Anticancer Research : In another investigation, EMNBT was tested against various cancer cell lines. The results showed that it significantly reduced cell viability in a dose-dependent manner, with mechanisms involving mitochondrial dysfunction and increased ROS production .
Applications in Medicinal Chemistry
Given its promising biological activities, EMNBT serves as a valuable building block for developing new pharmaceuticals targeting microbial infections and cancers. Its structural versatility allows for modifications that can enhance efficacy and reduce toxicity.
Q & A
Q. Methodological Answer :
- Use fume hoods for volatile reagents (e.g., thiophosgene, HBr).
- Avoid exposure to nitro intermediates (potential mutagens).
- Follow GHS guidelines: H302 (harmful if swallowed) and P305+P351+P338 (eye exposure protocol) .
[Advanced] How is purity assessed for research-grade material?
Q. Methodological Answer :
- HPLC : C18 column, acetonitrile/water mobile phase, UV detection at 254 nm.
- NMR : Integration of ester (–COOCH₂CH₃, δ 1.3–1.4 ppm) and nitro (–NO₂) signals.
- Mass Spec : Exact mass validation (e.g., m/z 295.02 for [M+H]⁺) .
[Advanced] What computational tools predict the compound’s spectroscopic properties?
Q. Methodological Answer :
- Gaussian 16 : Simulates IR/NMR spectra using B3LYP/6-31G(d).
- Mercury (CSD) : Visualizes crystal packing and validates experimental XRD data.
- MolProbity : Checks steric clashes and Ramachandran outliers in derived models .
[Advanced] How is the nitro group’s stability evaluated under reaction conditions?
Q. Methodological Answer :
- TGA/DSC : Measures decomposition temperatures (typically >200°C).
- Kinetic Studies : Monitor nitro reduction (e.g., H₂/Pd-C) via UV-Vis or LC-MS.
- pH Stability Tests : Expose to acidic (HCl) or basic (NaOH) media; nitro groups are stable below pH 10 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
